N',N'-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine is a complex organic compound with a unique structure It belongs to the class of amines, specifically tertiary amines, which are characterized by the presence of a nitrogen atom bonded to three alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with diethylamine and a methylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
Ethylenediamine+Diethylamine+Methylating Agent→N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or primary amines.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a base and participate in proton transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N-methylethylenediamine
- N,N-diethyl-N-methyl-2-methoxyethylamine
- N,N-diethyl-N-methyl-1,2-ethanediamine
Uniqueness
N’,N’-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine is unique due to its specific structural features, including the tetrahydronaphthalenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-4-19(5-2)13-12-18(3)17-11-10-15-8-6-7-9-16(15)14-17/h6-9,17H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQNGDPCOZTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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